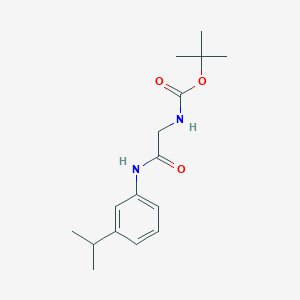![molecular formula C11H8N2O3 B2568114 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid CAS No. 909091-78-7](/img/structure/B2568114.png)
1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 694507-52-3 . It has a molecular weight of 216.2 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid can be represented by the SMILES stringOC(=O)c1n[nH]c-2c1COc3ccccc-23 . The InChI code for the compound is 1S/C11H8N2O3/c14-11(15)10-7-5-16-8-4-2-1-3-6(8)9(7)12-13-10/h1-4H,5H2,(H,12,13)(H,14,15) . Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 216.19 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid is a compound of interest due to its structural features that are often associated with biological activity. Its core structure, resembling that of chromenes and pyrazoles, can be functionalized to create derivatives that may interact with various biological targets. This compound could serve as a scaffold for the development of new therapeutic agents, particularly in the realm of anti-inflammatory and anticancer drugs, where such heterocyclic compounds have shown promise .
Agriculture
In the agricultural sector, research into compounds like 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid may lead to the development of novel pesticides or plant growth regulators. The pyrazole moiety, in particular, is known for its presence in various agrochemicals. Scientists could explore the potential of this compound to inhibit the growth of harmful pests or to regulate plant growth, thereby improving crop yields .
Material Science
Material scientists might investigate the use of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid in the synthesis of organic materials with specific properties. For instance, its incorporation into polymers could result in materials with unique optical or electrical properties, useful in electronics or photonics .
Environmental Science
Environmental scientists could explore the use of 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid in environmental remediation processes. Its potential to bind to pollutants or to act as a catalyst in the breakdown of toxic substances could be valuable in cleaning up contaminated sites .
Biochemistry
In biochemistry, this compound’s interactions with enzymes and other proteins could be studied. It might act as an inhibitor or activator for certain biochemical pathways, which could have implications in understanding diseases or developing new biochemical assays .
Pharmacology
Pharmacologically, 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid could be examined for its drug-like properties. Its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), could be characterized to assess its potential as a drug candidate .
Analytical Chemistry
Analytical chemists might develop methods to quantify and qualify 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid and its derivatives in various matrices. This is crucial for quality control in pharmaceuticals and for monitoring its presence in the environment .
Synthetic Chemistry
Finally, in synthetic chemistry, the compound could be used as a building block for the construction of complex molecules. Its reactivity under different conditions could be explored to optimize yields and to discover new reactions that could be applied to the synthesis of a wide array of target molecules .
Propiedades
IUPAC Name |
2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)10-7-5-16-8-4-2-1-3-6(8)9(7)12-13-10/h1-4H,5H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCZBCRICIYZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-(2-oxo-3H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2568033.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2568035.png)

![methyl 5-((6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2568038.png)



![2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2568045.png)
![Methyl 4-[({[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2568046.png)
![3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid](/img/structure/B2568047.png)


![2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2568053.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2568054.png)